Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate
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Overview
Description
Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine and iodine substitution on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Halogenation: Introduction of the fluorine and iodine atoms can be achieved through electrophilic halogenation reactions.
Esterification: The final step involves esterification of the indole derivative with a propanoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with new functional groups.
Scientific Research Applications
Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
Methyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is unique due to its specific substitution pattern on the indole ring, which can result in distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C12H11FINO2 |
---|---|
Molecular Weight |
347.12 g/mol |
IUPAC Name |
methyl 3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H11FINO2/c1-17-12(16)3-2-7-6-15-11-5-9(13)10(14)4-8(7)11/h4-6,15H,2-3H2,1H3 |
InChI Key |
PFNBCJRHGLBJMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=CC(=C(C=C21)I)F |
Origin of Product |
United States |
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